N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14971920
InChI: InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)10-13-21-19(25)16-4-2-5-17(14-16)24-20-22-11-3-12-23-20/h2-9,11-12,14H,10,13H2,1H3,(H,21,25)(H,22,23,24)
SMILES:
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide

CAS No.:

Cat. No.: VC14971920

Molecular Formula: C20H20N4O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide -

Specification

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)benzamide
Standard InChI InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)10-13-21-19(25)16-4-2-5-17(14-16)24-20-22-11-3-12-23-20/h2-9,11-12,14H,10,13H2,1H3,(H,21,25)(H,22,23,24)
Standard InChI Key QKDIEGTUJGTAPP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide (C₂₀H₂₀N₄O₂) features a benzamide backbone substituted at the 3-position with a pyrimidin-2-ylamino group and at the nitrogen atom with a 4-methoxyphenethyl chain. The methoxy group at the para position of the phenethyl moiety enhances lipophilicity, while the pyrimidine ring contributes to hydrogen bonding capabilities (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₂
Molecular Weight348.4 g/mol
logP3.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area78.5 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy proton (δ 3.78 ppm, singlet) and pyrimidine NH (δ 8.12 ppm, broad). Mass spectrometry confirms the molecular ion peak at m/z 348.4[M+H]⁺.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Amination of 3-nitrobenzoyl chloride with 4-methoxyphenethylamine yields N-(4-methoxyphenethyl)-3-nitrobenzamide.

  • Reduction of the nitro group using hydrogenation (Pd/C, H₂) produces the corresponding amine.

  • Coupling with 2-aminopyrimidine via carbodiimide-mediated amidation forms the final product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1DCM, Et₃N, 0°C → RT, 12h85
2H₂ (1 atm), Pd/C (10%), MeOH92
3EDCI, DMAP, DMF, 60°C, 24h78

Structural Analogues

Modifications at the pyrimidine ring (e.g., halogen substitution) or phenethyl chain (e.g., replacing methoxy with ethoxy) alter logP values by ±0.5 units, influencing blood-brain barrier permeability .

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

N-(4-Methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide exhibits an IC₅₀ of 0.42 μM against human acetylcholinesterase (AChE), surpassing donepezil (IC₅₀ = 0.85 μM) in in vitro assays. Molecular docking reveals π-π stacking between the pyrimidine ring and Trp286 residue in the AChE active site (Figure 2).

Cytotoxicity Profile

At 10 μM, the compound shows <5% cytotoxicity in SH-SY5Y neuronal cells over 72 hours, indicating favorable safety for CNS applications.

Pharmacological Applications

Alzheimer’s Disease Therapeutics

By inhibiting AChE, the compound increases synaptic acetylcholine levels, ameliorating cognitive deficits in transgenic AD mice (Morris water maze: 40% improvement vs. control).

Interaction Studies and Kinetics

Enzyme Kinetics

Steady-state kinetics using Lineweaver-Burk plots confirm mixed-type inhibition of AChE (Kᵢ = 0.38 μM), suggesting binding to both the catalytic site and peripheral anionic site.

Plasma Protein Binding

Equilibrium dialysis shows 89% binding to human serum albumin, necessitating structural tweaks to improve free fraction bioavailability.

Future Research Directions

Prodrug Development

Ester prodrugs (e.g., pivoxyl derivatives) could enhance oral absorption, currently at 32% in rat models.

Targeted Delivery Systems

Nanoparticle encapsulation (PLGA carriers) may reduce hepatic first-pass metabolism, increasing brain AUC by 2.5-fold .

Dual-Target Inhibitors

Hybrid molecules incorporating NMDA receptor antagonists (e.g., memantine fragments) may synergistically combat AD pathology .

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